molecular formula C19H27N3O5S2 B2424101 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956270-92-1

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2424101
CAS No.: 956270-92-1
M. Wt: 441.56
InChI Key: YEKNPPMUPZCOQB-UHFFFAOYSA-N
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Description

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a pyrazole ring, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with piperidine: The sulfonylated pyrazole is then coupled with 3-methylpiperidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Scientific Research Applications

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrazole groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can be compared with similar compounds such as:

    1-(4-methoxy-3-methylbenzenesulfonyl)piperidine: Shares the sulfonyl and piperidine moieties but lacks the pyrazole ring, leading to different chemical properties and applications.

    1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse chemical reactivity and wide range of applications.

Properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-13-7-6-10-21(12-13)29(25,26)19-15(3)20-22(16(19)4)28(23,24)17-8-9-18(27-5)14(2)11-17/h8-9,11,13H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNPPMUPZCOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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